4-Fluoro-5-methylindoline
Description
4-Fluoro-5-methylindoline is a fluorinated indoline derivative characterized by a fused bicyclic structure (benzene ring fused to a five-membered nitrogen-containing ring). The fluorine atom at position 4 and the methyl group at position 5 introduce steric and electronic modifications that influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
4-fluoro-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-3,11H,4-5H2,1H3 |
InChI Key |
LSXWXOSICRURRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methylindoline typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of indole using reagents such as Selectfluor or trifluoromethyl hypofluorite. For instance, the reaction of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF3Cl at low temperatures can yield fluorinated indole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-methylindoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroindole carboxylic acids, while substitution reactions can produce various substituted indoline derivatives .
Scientific Research Applications
4-Fluoro-5-methylindoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methylindoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors and enzymes, potentially leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
4-Fluoro-5-methoxy-1H-indole (CAS 288385-89-7)
- Structure : Features a methoxy group at position 5 and fluorine at position 4 on an indole core.
- Molecular Weight : 165.16 g/mol (vs. ~163.17 g/mol for 4-Fluoro-5-methylindoline).
- Methoxy substitution may enhance metabolic stability but reduce membrane permeability due to higher hydrophilicity .
4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS 288385-93-3)
- Structure : Contains additional methyl substitution at position 2.
- Similarity score of 0.93 to this compound suggests overlapping pharmacophoric features .
4-Fluoro-2-methyl-1H-indol-5-amine (CAS 398487-76-8)
- Structure : Features an amine group at position 5 instead of methyl.
- Functional Implications :
Core Heterocycle Variations
5-(4-Fluorophenyl)-5-methyl-imidazolidine-2,4-dione
- Structure : Imidazolidine-dione core with fluorophenyl and methyl substituents.
- Comparison :
4-Chloro-5-fluoro-2-methylpyridine
- Structure : Pyridine core with chloro, fluoro, and methyl groups.
- Key Contrasts :
- Pyridine’s aromatic nitrogen differs in electronic properties from indoline’s saturated nitrogen.
- Chlorine substitution increases molecular weight and may confer distinct reactivity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
